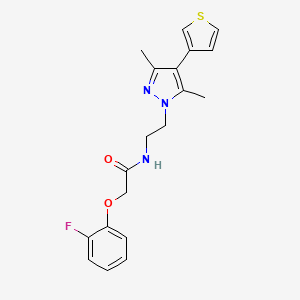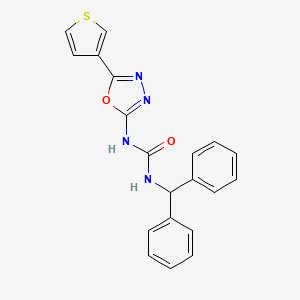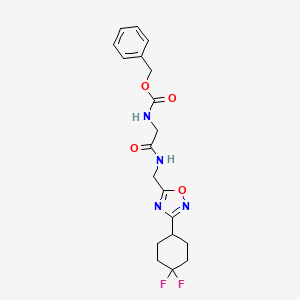![molecular formula C24H22N4O3 B3005776 3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methylphenyl)-1,2,4-thiadiazol-5-amine CAS No. 1206987-71-4](/img/structure/B3005776.png)
3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methylphenyl)-1,2,4-thiadiazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , 3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methylphenyl)-1,2,4-thiadiazol-5-amine, is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic systems such as triazole and thiadiazole. These systems are known for their prevalence in pharmacologically active compounds.
Synthesis Analysis
While the provided papers do not directly describe the synthesis of the compound , they do offer insight into related synthetic methods that could be adapted for its production. For instance, the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as described in the first paper involves a multistep process including reflux with formaldehyde and ammonium chloride, esterification, hydrazinolysis, and the formation of Schiff bases. This process highlights the complexity and the potential for modification in the synthesis of related thiadiazole compounds.
Molecular Structure Analysis
The molecular structure of the compound likely features a 1,2,4-thiadiazole ring fused with a triazole ring and substituted with fluorophenyl and methylphenyl groups. The presence of these groups would influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The compound's reactivity would be influenced by the functional groups present in its structure. The thiadiazole and triazole rings are known to participate in various chemical reactions, including nucleophilic substitution and addition reactions, due to the presence of nitrogen and sulfur atoms. These reactions could be utilized in further chemical modifications to enhance the compound's biological activity or to attach it to other molecules or substrates.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of difluorophenyl and methylphenyl groups could affect the compound's lipophilicity, which in turn would influence its solubility and permeability across biological membranes. The heterocyclic rings could contribute to the compound's stability and its potential to form hydrogen bonds, impacting its pharmacokinetic and pharmacodynamic profiles.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
- Synthesis and Antimicrobial Activities : Compounds structurally similar to the specified chemical have been synthesized and demonstrated promising antimicrobial activities. For instance, 6-AminoTriazolo-Thiadiazoles integrated with Benzofuran and Pyrazole moieties, synthesized through a simple one-pot cyclocondensation reaction, showed significant antimicrobial activities against Gram-positive and Gram-negative bacterial strains (Idrees, Kola, & Siddiqui, 2019). Similarly, derivatives of 4-Amino-3-(1-aryl-5-methyl-1,2,3-triazol-4-yl)-5-mercapto-1, 2,4-triazoles and 2-Amino-5-(1-aryl-5-methyl-1,2,3-triazol-4-yl)-1,3,4-thiadiazoles have been reported to possess notable antibacterial activities (Zhang et al., 2010).
Biological Activities and Synthesis
Synthesis and Biological Activities : New derivatives containing the 2,4-difluorophenyl unit and 1H-1,2,4-triazole moiety were synthesized, confirming their structures through spectral and elemental analysis. These compounds were evaluated for their antifungal and plant-growth-regulatory activities, highlighting the diverse biological potential of this class of compounds (Liu, Dai, & Fang, 2011).
Synthesis and Anti-leishmanial Activity : Compounds with a structure similar to the queried chemical, specifically 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines containing N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] moieties, have been synthesized and evaluated for their in vitro anti-leishmanial activity. These compounds showed good activity against the promastigote form of Leishmania major, demonstrating the potential therapeutic applications of this chemical structure (Tahghighi et al., 2012).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c25-12-18-14-26-20-4-2-1-3-19(20)23(18)28-9-7-17(8-10-28)24(29)27-13-16-5-6-21-22(11-16)31-15-30-21/h1-6,11,14,17H,7-10,13,15H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPAOEXSYQWOFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC3=C(C=C2)OCO3)C4=C(C=NC5=CC=CC=C54)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3005694.png)
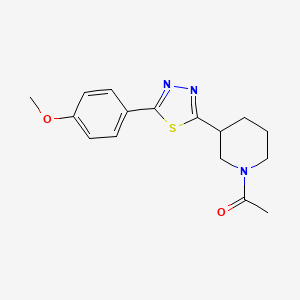
![4-Nitro-[2]naphthoic acid](/img/structure/B3005698.png)
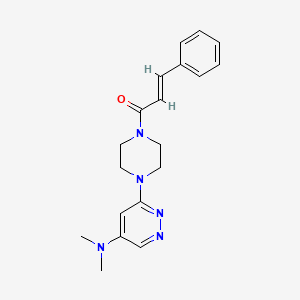
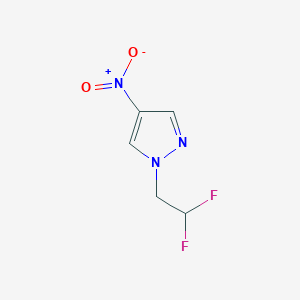

![6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B3005707.png)
![4-(3-mesityl-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazole-9-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B3005708.png)
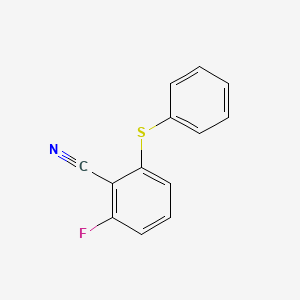
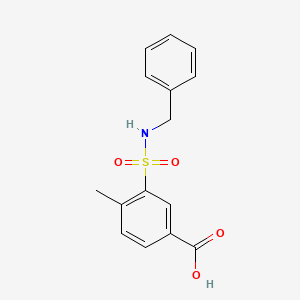
![2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-cyanocyclohexyl)propanamide](/img/structure/B3005712.png)
